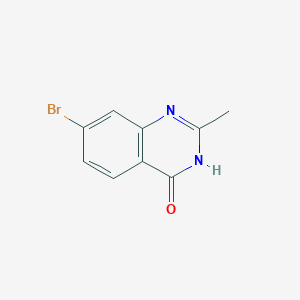

7-Bromo-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVNWVONJDMTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625908 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403850-89-5 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methylquinazolin-4(3H)-one: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and general principles of quinazolinone chemistry to offer valuable insights for research and development.

Introduction and Significance

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged structures in drug discovery.[1][2] The introduction of a bromine atom and a methyl group to the quinazolinone core, as in this compound, can significantly modulate its physicochemical properties and biological activity. This guide explores the foundational chemical properties, synthesis, and potential therapeutic applications of this specific derivative.

Table 1: Core Properties of this compound [3][4]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 403850-89-5 |

digraph "7_Bromo_2_methylquinazolin_4_3H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="N"]; h [label=""]; i[label="N"]; j [label="O"]; k [label="Br"]; l [label="CH3"];

a -- b[dir=none]; b -- c [dir=none]; c -- d [dir=none]; d -- e [dir=none]; e -- f [dir=none]; f -- a[dir=none]; a -- g [dir=none]; g -- h [dir=none]; h -- i[dir=none]; i -- f [dir=none]; c -- k [dir=none]; h -- j [style=double, dir=none]; g -- l [dir=none]; b -- h [dir=none]; }

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

This protocol is a representative example based on common synthetic methods for this class of compounds.

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

-

To a round-bottom flask, add 2-amino-4-bromobenzoic acid and an excess of acetic anhydride.

-

Heat the mixture under reflux for a sufficient period (typically 2-4 hours) to ensure complete cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess acetic anhydride and acetic acid by-product under reduced pressure to yield the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[5]

-

Add a source of ammonia, such as ammonium acetate or formamide.

-

Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified this compound.

Caption: Representative synthesis workflow for this compound.

Expected Spectroscopic Characteristics

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the analysis of similar structures.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H) in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the bromo and other substituents. A singlet for the methyl group (3H) around δ 2.0-2.5 ppm. A broad singlet for the N-H proton, typically at a high chemical shift (>10 ppm).[9] |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-170 ppm. Aromatic carbons in the δ 110-150 ppm region. The methyl carbon signal in the upfield region (δ 20-25 ppm).[10] |

| IR (Infrared) | A sharp C=O stretching vibration around 1680-1700 cm⁻¹. N-H stretching vibration as a broad band around 3200-3400 cm⁻¹. C-H stretching of the aromatic ring and methyl group in the 2800-3100 cm⁻¹ region. C-Br stretching vibration in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (239.07 for C₉H₇BrN₂O). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected. |

Physicochemical Properties and Basicity

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

Quinazolinones are generally considered weak bases.[11] The basicity arises from the nitrogen atoms in the heterocyclic ring. The pKa value is a quantitative measure of this basicity. While the experimental pKa of this compound has not been reported, predictions for related quinazolinone derivatives can provide an estimate. For instance, the predicted pKa for 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone is approximately 1.83.[12] The position of the bromo substituent and the presence of the 2-methyl group will influence the electron density on the nitrogen atoms and thus the precise pKa value. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity compared to the unsubstituted 2-methylquinazolin-4(3H)-one.

Solubility

The solubility of quinazolinone derivatives is highly dependent on the substituents. The parent quinazolinone scaffold has limited aqueous solubility. The presence of the bromine atom, a lipophilic substituent, is likely to further decrease its solubility in water. Conversely, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For drug development purposes, formulation strategies may be required to enhance its aqueous solubility.

Potential Biological Activities and Therapeutic Applications

The quinazolinone scaffold is associated with a wide array of biological activities. The introduction of a bromine atom can often enhance these properties.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic effects of bromo-substituted quinazolinone derivatives against various cancer cell lines.[13][14][15] For example, certain 6-bromo-quinazoline derivatives have shown significant activity against breast (MCF-7) and colon (SW480) cancer cell lines.[16] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][17][18][19][20]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[21] Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[22][23] The quinazolinone scaffold has been identified as a potential pharmacophore for the design of PARP inhibitors. While there is no direct evidence for this compound as a PARP inhibitor, its structural similarity to known quinazolinone-based PARP inhibitors suggests this as a plausible area for investigation.

Experimental Protocol: PARP Inhibition Assay

Several commercial kits are available to measure PARP-1 activity. These assays are typically based on the detection of poly(ADP-ribose) (PAR) formation.[11][14]

-

Reaction Setup: In a 96-well plate, combine the PARP enzyme, a histone-coated plate (or biotinylated histone), and the test compound (this compound) at various concentrations.

-

Initiation: Start the reaction by adding a solution containing NAD⁺ and activated DNA.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for PARylation of the histones.

-

Detection: Wash the plate and add an antibody that specifically recognizes PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

-

Measurement and Analysis: Measure the signal using a plate reader and calculate the percent inhibition of PARP activity to determine the IC₅₀ value.

Caption: Postulated mechanism of PARP inhibition.

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery, particularly in the development of anticancer agents. Its synthesis is achievable through established chemical routes, and its physicochemical properties can be predicted based on its structural features. While specific biological data for this compound is currently limited, the known activities of related bromo-substituted quinazolinones suggest that it warrants further investigation for its cytotoxic effects and its potential as a PARP inhibitor. This technical guide provides a foundational understanding to aid researchers in the exploration of this and similar quinazolinone derivatives.

References

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]

-

Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. Available from: [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available from: [Link]

-

Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes[5]. ResearchGate. Available from: [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Available from: [Link]

-

Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). medRxiv. Available from: [Link]

-

Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 - Semantic Scholar. Available from: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available from: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available from: [Link]

-

Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central. Available from: [Link]

-

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-. ChemBK. Available from: [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. Available from: [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available from: [Link]

-

Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. Available from: [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. Available from: [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. Available from: [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. Available from: [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PMC. Available from: [Link]

-

Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC. Available from: [Link]

-

4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available from: [Link]

- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H). Google Patents.

-

Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available from: [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available from: [Link]

-

New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PMC. Available from: [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. Available from: [Link]

-

7-Bromo-2-methylquinazoline-4-carboxylic acid | C10H7BrN2O2 | CID 105516093. PubChem. Available from: [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. PMC. Available from: [Link]

-

7-bromo-2-propyl-3H-quinazolin-4-one | C11H11BrN2O | CID 136743473. PubChem. Available from: [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

- 4. 403850-89-5 | this compound - AiFChem [aifchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identify each of the following compounds from the 1H NMR data and... | Study Prep in Pearson+ [pearson.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Bromo-2-methylquinazoline-4-carboxylic acid | C10H7BrN2O2 | CID 105516093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bds.berkeley.edu [bds.berkeley.edu]

- 20. MTT (Assay protocol [protocols.io]

- 21. Quinazolinone synthesis [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidation of 7-Bromo-2-methylquinazolin-4(3H)-one

Foreword: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is of paramount importance, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The precise substitution pattern on the quinazolinone ring dictates its pharmacological profile and mechanism of action.[2][3] Therefore, the unambiguous structural elucidation of novel derivatives, such as 7-Bromo-2-methylquinazolin-4(3H)-one, is not merely a procedural step but the foundational bedrock upon which all subsequent research, development, and intellectual property claims are built.

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the integrated analytical strategy, the causality behind experimental choices, and the cross-validation of data to construct an irrefutable structural proof.

Foundational Physicochemical & Synthetic Profile

Prior to embarking on spectroscopic analysis, a foundational profile of the target compound is established. This includes its basic physicochemical properties and a conceptual understanding of its synthesis, which can inform potential side-products or isomers.

A common and efficient route for the synthesis of the quinazolinone core involves the condensation of a substituted anthranilic acid derivative.[4] For the target molecule, this typically involves the reaction of 2-amino-4-bromobenzoic acid with N-acetylanthranilic acid or a similar C2 source, followed by cyclization. Understanding this pathway is critical for anticipating potential isomeric impurities, such as 5-Bromo or 6-Bromo-2-methylquinazolin-4(3H)-one, which must be differentiated during analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [5] |

| Molecular Weight | 239.07 g/mol | [5] |

| CAS Number | 403850-89-5 | [5] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| IUPAC Name | This compound | [5] |

The Integrated Spectroscopic Elucidation Workflow

The definitive structural confirmation of this compound relies on a synergistic approach, where each analytical technique provides a unique and complementary piece of the structural puzzle. Our workflow prioritizes a sequence of analyses from mass spectrometry for molecular weight confirmation to multi-dimensional NMR for precise atomic mapping.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) serves as the first line of analytical evidence. Its primary roles are to confirm the molecular weight and, critically in this case, to verify the presence of a single bromine atom.

Key Analytical Insights:

-

Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the spectrum is expected to show a protonated molecular ion ([M+H]⁺). Given the molecular weight of ~239.07, we anticipate a cluster of peaks at m/z 240 and 242.

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern with a peak intensity ratio of approximately 1:1.[6][7] The observation of this 1:1 doublet at m/z 240/242 is definitive proof of the presence of one bromine atom in the molecule.

-

Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural confirmation. The fragmentation of quinazolinone cores often involves characteristic losses.[8]

Protocol 1: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ESI mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 50-500 to observe the protonated molecular ion.

-

Data Acquisition (MS/MS): Perform a product ion scan on the precursor ions at m/z 240 and 242 to generate a fragmentation spectrum.

-

Data Analysis: Confirm the accurate mass of the molecular ion and its elemental composition. Analyze the isotopic distribution to confirm the 1:1 ratio for bromine. Interpret the fragmentation pattern to corroborate the core structure.[9]

NMR Spectroscopy: Mapping the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in the molecule. Experiments are typically conducted in a deuterated solvent such as DMSO-d₆, which is effective at solubilizing quinazolinones and has a well-characterized residual solvent peak for referencing.[10]

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The quinazolinone core contains three aromatic protons. The bromine at position 7 significantly influences their chemical shifts and coupling patterns. We expect to see:

-

H-5: A doublet, due to coupling with H-6.

-

H-6: A doublet of doublets, coupling to both H-5 and H-8.

-

H-8: A doublet, due to coupling with H-6. The substitution pattern can be confirmed through analysis of the coupling constants (J-values).

-

-

Methyl Group (δ ~2.5 ppm): The methyl group at the C2 position is expected to appear as a sharp singlet, as it has no adjacent protons. Its chemical shift is characteristic of a methyl group attached to an sp² carbon in a heterocyclic system.[11]

-

Amide Proton (δ >12.0 ppm): The N-H proton at position 3 is typically a broad singlet at a very downfield chemical shift in DMSO-d₆, a characteristic feature of quinazolinones.[12][13]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (δ ~162 ppm): The C4 carbonyl carbon is one of the most downfield signals.

-

Aromatic/Heterocyclic Carbons (δ 115-155 ppm): Seven distinct signals are expected in this region, corresponding to the remaining carbons of the quinazolinone ring system. The carbon directly attached to the bromine (C7) will show a reduced intensity and a chemical shift influenced by the halogen.

-

Methyl Carbon (δ ~22 ppm): The C2-methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |

| C2-CH₃ | ~2.5 | s | ~22 |

| N3-H | >12.0 | br s | - |

| C2 | - | - | ~154 |

| C4 | - | - | ~162 |

| C4a | - | - | ~121 |

| C5 | ~8.0 | d | ~128 |

| C6 | ~7.6 | dd | ~129 |

| C7 | - | - | ~120 |

| C8 | ~7.9 | d | ~118 |

| C8a | - | - | ~148 |

Note: These are predicted values based on data from similar quinazolinone structures.[11][12][13] Actual values may vary slightly.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution.[14]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans. Use standard parameters with a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing & Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or TMS. Integrate ¹H signals and analyze chemical shifts and coupling constants to assign the protons. Assign carbon signals based on chemical shifts and comparison with literature data for analogous compounds.[9]

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing a molecular "fingerprint."

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹, characteristic of the amine N-H bond in the lactam ring.

-

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the conjugated amide carbonyl group.[15]

-

C=N and C=C Stretches: A series of bands in the 1615-1450 cm⁻¹ region, corresponding to the C=N bond and the aromatic ring vibrations.

X-Ray Crystallography: The Definitive Proof

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[16] This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and absolute configuration.[17]

Protocol 3: X-Ray Crystallography (Conceptual)

-

Crystal Growth: The rate-limiting step is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding a three-dimensional electron density map. This map is used to build and refine a molecular model, ultimately providing precise bond lengths, bond angles, and atomic coordinates.[17]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of logical deduction, built upon a foundation of complementary spectroscopic data. The mass spectrum confirms the elemental formula and the presence of bromine. The infrared spectrum verifies the core functional groups. Finally, NMR spectroscopy provides the definitive map of the atomic framework, allowing for the unambiguous assignment of the substitution pattern. Each piece of data, when considered in isolation, provides clues; when integrated, they provide irrefutable proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development in the critical field of medicinal chemistry.

References

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Scientific Research. Available at: [Link]

-

Jin, L., et al. (n.d.). Supporting Information for Synthesis of quinazolinone derivatives. Bruker. Available at: [Link]

-

ResearchGate (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Available at: [Link]

-

Park, J. E., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Suod, H., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(2). Available at: [Link]

-

El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 266-277. Available at: [Link]

-

Balasubramanian, S., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 558-567. Available at: [Link]

-

Jatav, V., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1240, 130573. Available at: [Link]

-

ResearchGate (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 7-Bromo-2-methylquinazoline-4-carboxylic acid. PubChem. Available at: [Link]

-

Oriental Journal of Chemistry (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). Available at: [Link]

-

University of Arizona (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

- Google Patents (2022). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H). Google Patents.

-

Khan, I., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(10), 2341. Available at: [Link]

-

Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1088. Available at: [Link]

-

O'Shea, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4454-4469. Available at: [Link]

-

PubChem (n.d.). 7-bromo-2-(chloromethyl)quinazolin-4-ol. PubChem. Available at: [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

-

ResearchGate (2025). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. PubChem. Available at: [Link]

-

Matzger, A. J., & Tcyrulnikov, S. (2017). X-Ray Crystallography of Chemical Compounds. Michigan State University. Available at: [Link]

-

Kulyk, O., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][8][12][13]triazines. Journal of Chemical Crystallography, 53, 1-13. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. Available at: [Link]

-

All About Chemistry (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. Available at: [Link]

Sources

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-Bromoquinazolin-4(3H)-one|CAS 194851-16-6 [benchchem.com]

- 5. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijpscr.info [ijpscr.info]

- 13. rsc.org [rsc.org]

- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-2-methylquinazolin-4(3H)-one CAS number 403850-89-5

An In-depth Technical Guide to 7-Bromo-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 403850-89-5), a pivotal heterocyclic intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, and critically examine its application as a versatile scaffold in the synthesis of complex molecules for drug discovery. This document serves as a practical resource for chemists and pharmacologists, offering field-proven insights into the strategic use of this valuable building block.

The Strategic Importance of the Quinazolinone Core

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocycle forms the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The true power of the quinazolinone system lies in its synthetic tractability, offering multiple positions for chemical modification to fine-tune pharmacological profiles. This compound emerges as a particularly valuable intermediate. The bromine atom at the 7-position is not merely a substituent; it is a highly versatile synthetic handle, primed for a variety of powerful transition metal-catalyzed cross-coupling reactions, thereby unlocking access to vast and diverse chemical libraries for drug development campaigns.[1][4]

Physicochemical & Spectroscopic Profile

A thorough characterization is the foundation of all subsequent synthetic work. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 403850-89-5[5] |

| Molecular Formula | C₉H₇BrN₂O[5] |

| Molecular Weight | 239.07 g/mol [5] |

| IUPAC Name | This compound[5] |

| Appearance | Typically an off-white to pale yellow solid[6] |

| Purity | Commercially available up to ≥98%[7][8] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in alcohols and water. |

Spectroscopic Elucidation:

The identity and purity of the compound are unequivocally confirmed through a combination of spectroscopic techniques.[9]

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals: a singlet for the N-H proton (δ ~12.3 ppm), three distinct aromatic protons in the 7.3-8.1 ppm range revealing the substitution pattern, and a sharp singlet for the 2-methyl group (δ ~2.35 ppm).[10]

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will display nine distinct signals, including the carbonyl carbon (C4) around δ 161 ppm, the imine carbon (C2) near δ 156 ppm, six aromatic carbons (one of which is directly bonded to bromine, influencing its shift), and the methyl carbon around δ 21 ppm.[10][11]

-

Mass Spectrometry (ESI+): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z [M+H]⁺ and [M+2+H]⁺ (e.g., 239 and 241).

Synthesis: A Validated Experimental Protocol

The most reliable and scalable synthesis of this compound proceeds from the commercially available precursor, 2-amino-4-bromobenzoic acid.[4][12] The reaction is a one-pot acylation and subsequent dehydrative cyclization.

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1.0 equivalent) with an excess of acetic anhydride (5-10 equivalents), which acts as both the acylating agent and the solvent.

-

Reaction: Heat the mixture to reflux (approx. 140 °C) for 4-6 hours.

-

Expert Insight: The initial step is the acylation of the amino group. The sustained high temperature then drives the intramolecular cyclization via condensation between the newly formed amide and the carboxylic acid, eliminating a molecule of water.

-

-

Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) [e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase] until the starting material spot is no longer visible. This ensures the reaction proceeds to completion, maximizing yield and simplifying purification.

-

Isolation: After completion, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acetic acid and other impurities.

-

Drying: Dry the purified white to off-white solid in a vacuum oven. The product is typically of high purity (>95%) and can be used in subsequent steps without further purification.

Applications in Medicinal Chemistry: A Gateway to Diversity

The synthetic value of this compound lies in the reactivity of its C7-bromo substituent, which serves as an anchor point for diversification through various cross-coupling reactions.[1][4]

Caption: Key cross-coupling reactions for the functionalization of the 7-bromo position.

Field-Proven Insights on Reaction Choices:

-

Suzuki Coupling: This is the preeminent method for installing new aryl or heteroaryl groups, forming a C(sp²)-C(sp²) bond. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and base (e.g., K₂CO₃ or Cs₂CO₃) is crucial and depends on the electronic nature of the boronic acid partner. This reaction is fundamental for creating inhibitors that target protein kinases, where aromatic interactions in the ATP-binding pocket are critical.[13]

-

Buchwald-Hartwig Amination: To form C-N bonds, this reaction is unparalleled. It allows for the coupling of a wide array of primary and secondary amines. The success of this reaction is highly dependent on the choice of phosphine ligand (e.g., XPhos, RuPhos), which stabilizes the palladium catalyst and facilitates the reductive elimination step. This is a key strategy for improving the solubility and pharmacokinetic properties of drug candidates.[4]

-

Sonogashira Coupling: For introducing rigidity or creating linear linkers, the Sonogashira coupling is used to install alkynes (C-C(sp) bond). It typically employs a dual catalytic system of palladium and copper(I).

-

Heck Coupling: This reaction forms C-C(sp²) bonds by coupling with alkenes, providing access to stilbene-like structures which can act as conformational probes or possess intrinsic biological activity.

Safety and Handling

Proper laboratory safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[14]

-

Storage: Keep the container tightly sealed and store in a cool, dry place away from strong oxidizing agents.[6]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[15][16]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the exceptional versatility of the 7-bromo position for cross-coupling reactions, makes it an indispensable building block. This guide has provided the essential technical framework for researchers to confidently synthesize, characterize, and strategically deploy this compound to generate novel and diverse molecular architectures in the pursuit of new therapeutic agents.

References

- Current time information in Brisbane, AU. (n.d.). Google.

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (n.d.). Benchchem.

- Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. (n.d.). Benchchem.

- This compound. (n.d.). Advanced ChemBlocks.

- The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.

- Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. (n.d.). Benchchem.

- 7-bromo-2-methyl-3h-quinazolin-4-one. (n.d.). Chemical Technology Co.,LTD.

- SAFETY DATA SHEET. (2019). Spectrum Chemical Mfg. Corp.

- Supporting Information. (n.d.).

- 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound. (n.d.). Benchchem.

- Al-Ostoot, F. H., et al. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. National Institutes of Health.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.

- Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. (n.d.). ResearchGate.

- Benchmarking the performance of catalysts for 2-Amino-4-bromobenzoic acid synthesis. (n.d.). Benchchem.

- MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. (n.d.). Capot Chemical.

- Aldrich 274372 - SAFETY DATA SHEET. (2025). MilliporeSigma.

- 7-BROMO-2-CHLOROQUINAZOLIN-4(3H)-ONE Safety Data Sheets. (n.d.). Echemi.

- Safety Data Sheet. (2023). ChemScene.

- Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (n.d.). National Institutes of Health.

- This compound, 98% Purity, C9H7BrN2O, 25 grams. (n.d.). CP Lab Safety.

- 403850-89-5 | this compound. (n.d.). Ambeed.com.

- Safety Data Sheet. (n.d.).

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Institutes of Health.

- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (n.d.). Benchchem.

- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). ResearchGate.

- Synthesis of ethyl 2-amino-4-bromobenzoate. (n.d.). PrepChem.com.

- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. (n.d.).

- Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. (2025). ResearchGate.

- The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. (n.d.). ResearchGate.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications.

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (n.d.). Google Patents.

- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS.

- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (n.d.). National Institutes of Health.

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications.

- ChemScene | this compound | 1G | CS-W022529. (n.d.). Fisher Scientific.

Sources

- 1. 6,7-Dibromo-4(3H)-quinazolinone|High-Purity Research Compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

- 6. 7-BROMO-2-METHYL-3H-QUINAZOLIN-4-ONE, CasNo.403850-89-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Chemscene ChemScene | this compound | 1G | CS-W022529 | Fisher Scientific [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

- 15. capotchem.com [capotchem.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold in Modern Chemistry

The quinazolinone core is a privileged heterocyclic scaffold that is prominently featured in a multitude of natural products and synthetic organic compounds.[1][2] Its derivatives are the subject of intense research due to their vast and potent biological activities, which span anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[2][3][4][5] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making it a cornerstone in drug discovery and development.[4][5] This guide provides a detailed exploration of a robust and widely adopted synthetic pathway to a specific, functionalized derivative: 7-Bromo-2-methylquinazolin-4(3H)-one, a valuable building block for creating more complex bioactive molecules.

Strategic Overview: The Benzoxazinone Route

The most reliable and frequently employed strategy for the synthesis of 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a key intermediate, a 2-methyl-4H-3,1-benzoxazin-4-one.[3][6][7][8] This multi-step approach offers high yields and relatively straightforward purifications. The synthesis begins with a readily available substituted anthranilic acid, which undergoes acylation and subsequent cyclization to form the benzoxazinone ring. This stable intermediate is then converted to the target quinazolinone via ammonolysis.

This pathway can be conceptually divided into three primary stages:

-

N-Acylation: Introduction of the 2-methyl group precursor.

-

Dehydrative Cyclization: Formation of the reactive benzoxazinone intermediate.

-

Ring Transformation: Conversion of the benzoxazinone to the quinazolinone core.

Below is a visual representation of this synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Part 1: Mechanistic Insights and Experimental Causality

A deep understanding of the mechanism at each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of 2-Amino-4-bromobenzoic Acid

The synthesis commences with 2-amino-4-bromobenzoic acid, a substituted anthranilic acid.[9][10] The primary objective of this initial step is to selectively acylate the amino group.

-

Reaction: 2-Amino-4-bromobenzoic acid is treated with acetic anhydride. The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of N-acetyl-2-amino-4-bromobenzoic acid.

-

Expertise & Causality: Acetic anhydride is the reagent of choice as it is inexpensive, effective, and can also serve as the solvent. The amino group is a significantly stronger nucleophile than the carboxylate anion under these conditions, ensuring high selectivity for N-acylation over O-acylation. The bromine atom at the 4-position is an electron-withdrawing group, which technically reduces the nucleophilicity of the amine.[9] However, this effect is moderate, and the reaction proceeds efficiently, often with gentle heating to ensure completion.[9]

Step 2: Cyclization to 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

The N-acylated intermediate is now primed for intramolecular cyclization to form the benzoxazinone ring.

-

Reaction: The N-acetyl-2-amino-4-bromobenzoic acid is heated, typically at reflux in excess acetic anhydride.[7][9] This promotes a dehydrative cyclization, yielding the 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

-

Trustworthiness & Self-Validation: This cyclization is a robust and high-yielding transformation.[11] The excess acetic anhydride serves a dual purpose: it acts as a dehydrating agent, driving the equilibrium towards the cyclized product by removing the water molecule formed during the reaction, and it can also function as the solvent. The formation of the stable, six-membered benzoxazinone ring is the thermodynamic driving force for this step.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]

Step 3: Ammonolysis and Ring Transformation

The final step involves the conversion of the benzoxazinone intermediate into the target quinazolinone.

-

Reaction: The isolated 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one is reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid or aqueous ammonia.[3][7][13]

-

Authoritative Grounding: The mechanism of this transformation is well-established.[12][14] The nitrogen nucleophile (ammonia) attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl-aminobenzamide intermediate. This flexible intermediate then undergoes a subsequent intramolecular cyclization, where the terminal amide nitrogen attacks the other carbonyl carbon, followed by dehydration to yield the highly stable, aromatic this compound.[3][7]

Part 2: Experimental Protocol and Data

The following section provides a representative, step-by-step laboratory protocol synthesized from established methodologies.[6][7][9]

Detailed Synthesis Protocol

Step A: Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

-

Acylation: To a solution of 2-Amino-4-bromobenzoic acid (1.0 equivalent) in a suitable solvent such as pyridine or dioxane, add acetic anhydride (1.2 equivalents) dropwise at room temperature.[9]

-

Reaction Monitoring: Stir the mixture at 50-60 °C and monitor the reaction's progress using TLC until the starting material is no longer visible.

-

Cyclization: Increase the temperature and heat the mixture at reflux in the excess acetic anhydride for 1-2 hours to facilitate cyclization to the benzoxazinone.[7][9]

-

Work-up & Isolation: After completion, cool the reaction mixture. Remove the excess acetic anhydride under reduced pressure. Triturate the resulting residue with a non-polar solvent (e.g., hexane) to precipitate the solid 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

Purification: Filter the solid product, wash with cold ether, and dry under vacuum. The product can be recrystallized if further purity is required.

Step B: Synthesis of this compound

-

Reaction Setup: Suspend the 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 equivalent) from Step A and ammonium acetate (2-3 equivalents) in glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The suspension should dissolve as the reaction progresses.

-

Product Precipitation: Cool the reaction mixture to room temperature, then pour it into a beaker of cold water.

-

Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual acetic acid and salts, followed by a wash with cold ethanol and hexanes.

-

Drying: Dry the final white or off-white solid product, this compound, under vacuum.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |

| A | 2-Amino-4-bromobenzoic acid | Acetic Anhydride | Acetic Anhydride, Pyridine | 50-60°C, then Reflux | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one |

| B | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | Ammonium Acetate | Glacial Acetic Acid | Reflux | This compound |

Part 3: Visualization of Key Chemical Transformations

The following diagrams illustrate the detailed chemical structures and transformations involved in the synthesis.

Caption: Key structural transformations in the synthesis pathway.

Conclusion

The synthesis of this compound via the benzoxazinone intermediate route is a highly efficient and well-documented method. It relies on fundamental organic chemistry principles, including nucleophilic acyl substitution, intramolecular cyclization, and ring-opening/ring-closing cascades. By understanding the causality behind each experimental choice—from reagent selection to reaction conditions—researchers can reliably produce this valuable heterocyclic building block for further elaboration in medicinal and materials chemistry applications.

References

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

-

A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

-

Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. Available at: [Link]

-

Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. Available at: [Link]

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available at: [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. ijpsr.com. Available at: [Link]

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI. Available at: [Link]

- CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents.

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]

-

Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. Available at: [Link]

-

An Integrated 12C/13C Exchange Platform for Accessing Isotopically-Labeled Ketones via Dual Catalytic C–C Bond-Functionalization. American Chemical Society. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed. Available at: [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.. ResearchGate. Available at: [Link]

-

A review on biological activity of quinazolinones. ResearchGate. Available at: [Link]

-

Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. CHI. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Available at: [Link]

-

(PDF) Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link]

-

Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

-

4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]

-

Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. PubMed. Available at: [Link]

-

Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Semantic Scholar. Available at: [Link]

-

Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Bot Verification [chiet.edu.eg]

- 12. uomosul.edu.iq [uomosul.edu.iq]

- 13. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-Bromo-2-methylquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted quinazolinones like this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This document details the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O[2] |

| Molecular Weight | 239.07 g/mol [2] |

| CAS Number | 403850-89-5[2] |

| Appearance | White to off-white solid |

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Typical spectral parameters include a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using proton broadband decoupling.

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Typical spectral parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N3-H |

| ~8.0 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-8 |

| ~7.6 | dd | 1H | H-6 |

| ~2.4 | s | 3H | C2-CH₃ |

Interpretation:

-

The downfield singlet at approximately 12.3 ppm is characteristic of the acidic N-H proton of the quinazolinone ring system. This peak is often broad due to quadrupole broadening and chemical exchange.

-

The aromatic region is expected to display an ABC spin system. The proton at the 5-position (H-5) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. H-8 is expected to appear as a doublet, and H-6 as a doublet of doublets due to coupling with both H-5 and H-8.

-

The upfield singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the C2 position.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C4 (C=O) |

| ~155 | C2 |

| ~148 | C8a |

| ~137 | C6 |

| ~128 | C5 |

| ~127 | C8 |

| ~122 | C4a |

| ~119 | C7 |

| ~22 | C2-CH₃ |

Interpretation:

-

The most downfield signal, around 162 ppm, is assigned to the carbonyl carbon (C4).

-

The signals for the aromatic and heterocyclic carbons appear in the range of 119-155 ppm. The carbon bearing the bromine atom (C7) is expected to be shifted upfield due to the heavy atom effect.

-

The upfield signal at approximately 22 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | C=N Stretch |

| ~1590, 1480 | Medium | Aromatic C=C Stretch |

| ~800 | Strong | C-Br Stretch |

Interpretation:

-

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, indicating the presence of the secondary amide group in the quinazolinone ring.

-

The strong, sharp peak around 1680 cm⁻¹ is a key diagnostic band for the carbonyl (C=O) stretching of the amide group.

-

Absorptions in the 1610-1480 cm⁻¹ range are attributed to the C=N and aromatic C=C stretching vibrations.

-

The presence of a strong band around 800 cm⁻¹ is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition (Electron Impact - EI):

-

Instrument: A mass spectrometer with an Electron Impact (EI) ionization source.

-

Sample Introduction: A small amount of the solid sample is introduced via a direct insertion probe.

-

The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

MS Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | High | [M]⁺ (Molecular Ion) |

| 210/212 | Moderate | [M - CO]⁺ |

| 183/185 | Moderate | [M - CO - HCN]⁺ |

| 159 | Moderate | [M - Br]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Common fragmentation pathways for quinazolinones involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).

-

A significant fragment at m/z 159 would correspond to the loss of the bromine radical.

Caption: Proposed MS Fragmentation Pathway

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum, from the proton and carbon chemical shifts in NMR to the vibrational frequencies in IR and the fragmentation pattern in MS, serve as a unique fingerprint for this molecule. This detailed guide serves as a valuable resource for researchers in the positive identification and characterization of this important heterocyclic compound.

References

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for Synthesis of Quinazolin-4(3H)-ones from 2-Halobenzonitrile and Amides. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2009-2023. [Link]

Sources

In Silico Prediction of 7-Bromo-2-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide presents a comprehensive, in-silico workflow to predict the bioactivity of a specific derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. Leveraging established computational methodologies, this document provides researchers, scientists, and drug development professionals with a robust framework for hypothesis generation and candidate prioritization, thereby accelerating early-phase drug discovery. We will detail the protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, grounding each step in established scientific principles and best practices.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to unforeseen issues with a compound's efficacy, pharmacokinetics, or toxicity profile.[4][5] In silico, or computational, approaches offer a powerful strategy to mitigate these risks by providing early, predictive insights into a molecule's potential behavior.[6][7] By simulating interactions at a molecular level and building predictive models from existing data, we can screen vast chemical spaces, prioritize promising candidates, and identify potential liabilities before committing significant resources to laboratory synthesis and testing.[5][8]

This guide focuses on this compound, a member of the pharmacologically significant quinazolinone class. Derivatives of this scaffold are known to target critical cellular machinery, including Epidermal Growth Factor Receptor (EGFR) and tubulin in cancer, as well as bacterial enzymes like penicillin-binding proteins (PBPs).[9][10][11][12] Our objective is to construct a logical, evidence-based in silico assessment of this specific molecule, providing a blueprint that can be adapted for other novel chemical entities.

The workflow is designed around three core predictive pillars:

-

Molecular Docking: To predict the binding affinity and interaction patterns of the compound against validated protein targets.

-

QSAR Modeling: To correlate the compound's structural features with biological activity based on data from analogous compounds.

-

ADMET Prediction: To forecast the pharmacokinetic and toxicity profile of the molecule, assessing its "drug-likeness."

This multi-faceted approach ensures a holistic preliminary evaluation, grounded in the principles of computational chemistry and cheminformatics.

The Subject Molecule: this compound

Before initiating any computational analysis, the structure of the molecule of interest must be accurately defined.

-

IUPAC Name: this compound

-

CAS Number: 403850-89-5

-

Canonical SMILES: CC1=NC2=C(C=CC(Br)=C2)C(=O)N1[13]

-

Molecular Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol [13]

This SMILES (Simplified Molecular Input Line Entry System) string is the key identifier used to generate the 2D and 3D representations required for all subsequent computational steps. Various online tools can be used for this conversion.[6][7][14][15][16]

Predictive Workflow: A Step-by-Step Technical Protocol

The in-silico prediction pipeline is a sequential process where the output of one stage informs the next. This ensures a logical flow from broad interaction potential to specific, property-based predictions.

Caption: High-level in-silico to experimental workflow.

Part 1: Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction, typically as a binding energy score.[17] A more negative score generally indicates a more favorable interaction.[1][18]

Based on the established activities of the quinazolinone scaffold, we have selected three high-value protein targets for analysis:

-

Anticancer (Tyrosine Kinase Inhibition): Epidermal Growth Factor Receptor (EGFR) Kinase Domain. Overexpression of EGFR is a hallmark of many cancers. Quinazolines like Gefitinib and Erlotinib are approved EGFR inhibitors.[6][19] We will use the crystal structure of EGFR in complex with Erlotinib.

-

PDB ID: 1M17[20]

-

-

Anticancer (Antimitotic): Tubulin at the Colchicine Binding Site. Quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][21][22] We will target the well-defined colchicine binding site.

-

PDB ID: 1SA0[23]

-

-

Antimicrobial (Anti-MRSA): Penicillin-Binding Protein 2a (PBP2a). This enzyme is crucial for cell wall synthesis in Methicillin-resistant Staphylococcus aureus (MRSA), and quinazolinones have been identified as inhibitors.[12]

-

PDB ID: 4CJN[12]

-

This protocol outlines the standard procedure using the widely adopted AutoDock Vina software.[1][18][24][25][26]

Step 1: Preparation of the Receptor (Protein)

-

Download Structure: Obtain the protein's crystal structure in PDB format from the RCSB Protein Data Bank (e.g., 1M17 for EGFR).[20]

-

Clean Protein: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT). Remove all non-essential components, such as water molecules and co-crystallized ligands/ions.[14][24]

-